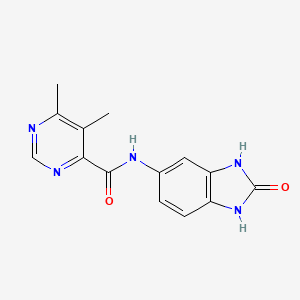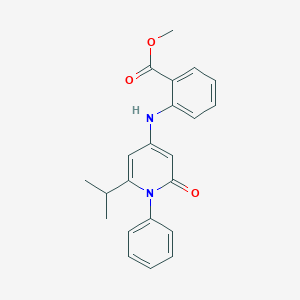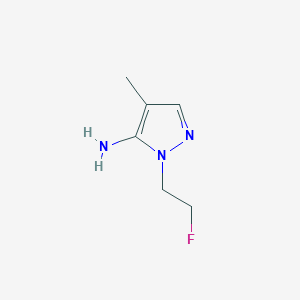
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odor .
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the overall yield .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .科学的研究の応用
Synthesis and Chemical Properties
Pyrazole derivatives, including compounds structurally related to 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine, have been synthesized for studying their chemical properties and reactivity. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines showcases the methodological development in accessing pyrazole-based compounds with potential pharmacological activities (Eleev, Kutkin, & Zhidkov, 2015). Similarly, the facile and regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines highlights a methodological advancement in the preparation of fluorescent compounds for organic light-emitting diodes, demonstrating the compound's relevance in material science (Szlachcic, Kucharek, Jarosz, Danel, & Stadnicka, 2017).
Biological Activities
Research on pyrazole derivatives also extends to the exploration of their biological activities. Studies have identified that compounds within this class exhibit significant antitumor, antifungal, and antibacterial activities. The detailed characterization and biological evaluation of these derivatives underline their potential as pharmacophores for developing new therapeutic agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
作用機序
Target of Action
Similar compounds such as flupyradifurone and Fluoroethyl-L-tyrosine target specific enzymes or receptors in organisms. For instance, Flupyradifurone targets sap-feeding pests such as aphids , while Fluoroethyl-L-tyrosine is used in neuro-oncology for diagnosing, planning treatment, and following up on brain tumors .
Mode of Action
Compounds with similar structures, such as flupyradifurone, interact with their targets by inhibiting specific enzymes . Fluoroethyl-L-tyrosine, another similar compound, is transported into cells primarily through amino acid transporters, particularly system L transporters .
Biochemical Pathways
Similar compounds like flupyradifurone affect the biochemical pathways of sap-feeding pests . Fluoroethyl-L-tyrosine, another similar compound, is involved in the metabolic imaging of tumors .
Pharmacokinetics
Compounds with similar structures, such as flupyradifurone, have a high rate of uptake by plants and crops . Fleroxacin, another similar compound, is rapidly and well absorbed from the gastrointestinal tract and shows a good bioavailability .
Result of Action
Similar compounds like flupyradifurone are effective at controlling aphids and whitefly, thereby maintaining yields of crops . Fluoroethyl-L-tyrosine, another similar compound, provides detailed metabolic imaging of tumors .
Action Environment
Similar compounds like methyl fluoroacetate were studied for potential use as a chemical weapon during world war ii .
Safety and Hazards
生化学分析
Biochemical Properties
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is involved in several biochemical reactions . It is a substrate for the L-type amino acid transporter 1 (LAT1), which mediates the uptake of large, neutral amino acids . This interaction suggests that this compound may play a role in amino acid transport and metabolism.
Cellular Effects
It is known that the compound can influence cell function by interacting with various biomolecules . For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism through its interactions with enzymes and proteins.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that the compound may have threshold effects, and high doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters such as LAT1 and may affect its localization or accumulation within cells.
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
特性
IUPAC Name |
2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3/c1-5-4-9-10(3-2-7)6(5)8/h4H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNJEABTNWWBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CCF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

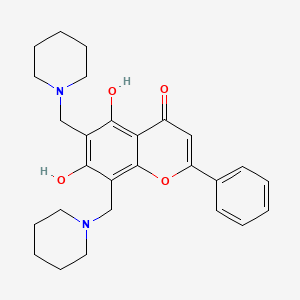
![4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2605748.png)
![2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2605749.png)
![1-(3-ethoxypropyl)-2-imino-N-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2605750.png)
![3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2605752.png)
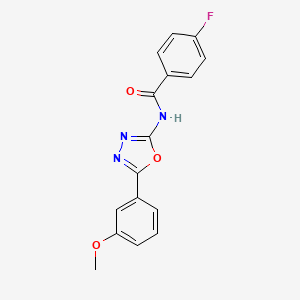

![2'-Amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2605755.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B2605762.png)
![1-methyl-4-oxo-N-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2605763.png)
